molecular formula C16H12N6O2S4 B2380713 N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1226447-62-6

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2380713
CAS RN: 1226447-62-6
M. Wt: 448.55
InChI Key: AVNZYCWWHLGTRH-UHFFFAOYSA-N
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Description

The compound is a derivative of N-(5-acetyl-4-methylthiazol-2-yl)arylamide . These types of compounds are often synthesized as multi-target-directed ligands and have a well-developed structure-activity relationship . They are usually subjected to chemical characterization and tested for various biological activities .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Synthesis and Biological Study

  • A study by Patel, Patel, and Shah (2015) in "Organic Chemistry: An Indian Journal" detailed the synthesis of novel heterocyclic compounds, including derivatives of benzothiazole. These compounds were evaluated for their antibacterial and antifungal activities against various strains of bacteria and fungi, showcasing their potential in medical research applications (G. K. Patel, H. S. Patel, & P. Shah, 2015).

Biological Screening of Derivatives

  • Mhaske et al. (2011) in the "Journal of The Korean Chemical Society" conducted a study on thiazole derivatives, exploring their various biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This research emphasizes the versatility of thiazole compounds in pharmacological and biological studies (P. Mhaske et al., 2011).

Antibacterial Agent Design and Synthesis

  • Palkar et al. (2017) reported the design and synthesis of novel analogs with potent antibacterial activity, especially against specific strains of bacteria. This study, published in "Medicinal Chemistry Research," illustrates the potential of such compounds in addressing bacterial infections (M. Palkar et al., 2017).

Anticancer Evaluation and Docking Study

  • A study by Tiwari et al. (2017) in "Molecules: A Journal of Synthetic Chemistry and Natural Product Chemistry" focused on the synthesis of novel compounds containing thiadiazole scaffold and benzamide groups. These compounds displayed promising anticancer activity, highlighting their potential in cancer research and therapy (S. Tiwari et al., 2017).

Nematocidal Activity

  • Liu et al. (2022) in "Phosphorus, Sulfur, and Silicon and the Related Elements" synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which demonstrated significant nematocidal activity. This research could be vital for agricultural applications, particularly in pest management (Dan Liu et al., 2022).

Future Directions

The data on similar compounds suggest that they can be used as lead molecules for the synthesis of derivatives for further evaluation at molecular targets for the treatment of specific diseases . This could potentially apply to the compound as well.

properties

IUPAC Name

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2S4/c1-8-6-25-14(17-8)19-11(23)7-26-16-22-21-15(28-16)20-12(24)13-18-9-4-2-3-5-10(9)27-13/h2-6H,7H2,1H3,(H,17,19,23)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNZYCWWHLGTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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